3-(4-Methoxybenzyl)pyrrolidine
Overview
Description
3-(4-Methoxybenzyl)pyrrolidine is a nitrogen-containing heterocyclic compound that features a pyrrolidine ring substituted with a 4-methoxybenzyl group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxybenzyl)pyrrolidine typically involves the reaction of 4-methoxybenzylamine with pyrrolidine under specific conditions. One common method includes the use of transition metal-catalyzed cyclization reactions. For instance, the Ti(O-iPr)4 and EtMgBr-catalyzed regio- and stereoselective carbocyclization of N-allyl-substituted 2-alkynylamines with Et2Zn, followed by deuterolysis or hydrolysis, affords the corresponding methylenepyrrolidine derivatives in high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The reaction conditions are optimized for scalability, including the use of solvents like dichloromethane, hexane, toluene, and diethyl ether .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxybenzyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted benzyl derivatives .
Scientific Research Applications
3-(4-Methoxybenzyl)pyrrolidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzyl)pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the derivative of the compound being studied .
Comparison with Similar Compounds
Pyrrolidine: A simpler analogue without the benzyl substitution.
4-Methoxybenzylamine: Lacks the pyrrolidine ring but contains the 4-methoxybenzyl group.
N-Benzylpyrrolidine: Similar structure but without the methoxy group on the benzyl ring.
Uniqueness: 3-(4-Methoxybenzyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the 4-methoxybenzyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-4-2-10(3-5-12)8-11-6-7-13-9-11/h2-5,11,13H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFZEOSJYVTTOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390976 | |
Record name | 3-(4-METHOXYBENZYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003561-92-9 | |
Record name | 3-(4-METHOXYBENZYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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